molecular formula C21H13F3N4S3 B2509236 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-42-9

2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine

Cat. No.: B2509236
CAS No.: 478048-42-9
M. Wt: 474.54
InChI Key: RTPBHGXXISTSTO-UHFFFAOYSA-N
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Description

2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is a complex organic compound that has found varied applications in scientific research due to its unique chemical structure and properties. This compound features multiple functional groups, including a trifluoromethyl group and a thienyl ring, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine involves multiple steps:

  • Formation of 1,2,4-triazole ring: : Typically, 5-(methylsulfanyl)-4-phenyl-1,2,4-triazole can be synthesized from corresponding hydrazine and nitrile compounds.

  • Thieno[3,2-b]pyridine backbone construction: : This is achieved through cyclization reactions involving thiophene derivatives and appropriate precursors.

  • Integration of functional groups: : The trifluoromethyl and thienyl groups are introduced using specific reagents and reaction conditions that ensure the stability of the resulting compound.

Industrial Production Methods

Industrially, large-scale production focuses on optimizing yield and minimizing reaction time. High-pressure reactors and catalysts are employed to enhance reaction efficiency. Steps often involve batch processing and continuous flow synthesis to achieve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound's sulfur and nitrogen atoms allow it to undergo redox reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are common reagents.

  • Substitution: : Halogenation, nitration, and other electrophilic or nucleophilic substitutions can occur at the aromatic rings and other reactive sites.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Major products depend on the reaction conditions but typically include modified thieno[3,2-b]pyridine derivatives with altered functional groups that can impact biological activity or material properties.

Scientific Research Applications

2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine is used across various scientific disciplines:

  • Chemistry: : It serves as a precursor for synthesizing complex molecules and in studying reaction mechanisms.

  • Biology: : In medicinal chemistry, it's evaluated for its potential as a pharmacophore in drug design due to its unique interaction with biological macromolecules.

  • Medicine: : Preliminary studies suggest it may exhibit antimicrobial, anticancer, or anti-inflammatory properties, leading to its investigation as a lead compound in drug development.

  • Industry: : Its distinct chemical properties make it a candidate for material science applications, including the development of new polymers and organic electronic materials.

Mechanism of Action

The compound's biological activity is often attributed to its ability to interact with specific molecular targets:

  • Binding to enzymes: : The compound's structure allows it to fit into enzyme active sites, inhibiting or modulating their activity.

  • Pathways: : It can affect signaling pathways, leading to alterations in cellular processes such as apoptosis, proliferation, and immune responses.

Comparison with Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine and 1,2,4-triazole derivatives. What sets 2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine apart is the combination of functional groups, enhancing its chemical reactivity and biological activity.

Similar Compounds

  • Thieno[3,2-b]pyridine derivatives: : Known for their pharmaceutical applications.

  • 1,2,4-Triazole derivatives: : Noted for their broad spectrum of biological activities.

This unique combination makes this compound a valuable compound in ongoing research.

Properties

IUPAC Name

2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N4S3/c1-29-20-27-26-19(28(20)13-6-3-2-4-7-13)18-16(14-8-5-9-30-14)17-15(31-18)10-12(11-25-17)21(22,23)24/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPBHGXXISTSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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